5-Hydroxy-2-naphthaldehyde
CAS No.:
Cat. No.: VC13563139
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8O2 |
---|---|
Molecular Weight | 172.18 g/mol |
IUPAC Name | 5-hydroxynaphthalene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H8O2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-7,13H |
Standard InChI Key | OICKVYPSMSVPLA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)C=O)C(=C1)O |
Canonical SMILES | C1=CC2=C(C=CC(=C2)C=O)C(=C1)O |
Introduction
Chemical Structure and Nomenclature
Table 1: Key Identifiers of 6-Hydroxy-2-naphthaldehyde
The structural similarity between 5- and 6-hydroxy isomers suggests comparable reactivity, though positional effects may influence electronic properties and intermolecular interactions.
Synthetic Pathways
General Synthesis of Hydroxynaphthaldehydes
The synthesis of hydroxynaphthaldehydes often begins with functionalization of naphthol derivatives. For example, 1-naphthol reacts with paraformaldehyde under basic conditions to yield 1-hydroxy-2-naphthaldehyde, a precursor for further modifications .
Bromination and Cross-Coupling
Ethyl naphtho[1,2-b]furan-2-carboxylate derivatives undergo regioselective bromination at the fifth position, enabling Suzuki-Miyaura cross-coupling with arylboronic acids to introduce substituents . This method could theoretically adapt to synthesize 5-hydroxy-2-naphthaldehyde by selecting appropriate boronic acids and protecting groups.
Demethylation and Functional Group Interconversion
In the case of 5-hydroxy-4-methoxy-2-naphthaldehyde (CAS 25932-91-6), methoxy groups may serve as protected hydroxyl sites, with subsequent demethylation yielding the desired hydroxy functionality .
Physicochemical Properties
Computed and Experimental Data
While experimental data for 5-hydroxy-2-naphthaldehyde are absent in the provided sources, its analog 6-hydroxy-2-naphthaldehyde exhibits the following properties:
Table 2: Properties of 6-Hydroxy-2-naphthaldehyde
Property | Value |
---|---|
Density | Not reported |
Boiling Point | Not reported |
LogP | ~2.37 (estimated) |
PSA | 46.53 Ų |
The high polar surface area (PSA) indicates significant hydrogen-bonding potential, which may enhance solubility in polar solvents.
Biological and Pharmacological Relevance
Role in Medicinal Chemistry
Naphtho[1,2-b]furan-2-carboxamide derivatives, synthesized from hydroxynaphthaldehyde precursors, demonstrate activity as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. For instance, compound 10b (5-(4-pyridinyl)-substituted analog) exhibits an IC₅₀ of 3 nM against MCH-R1, highlighting the therapeutic potential of this structural class in obesity treatment .
Metabolic Stability and Challenges
Despite high potency, some derivatives face pharmacokinetic hurdles. For example, 10b shows poor oral bioavailability due to rapid metabolism, underscoring the need for structural optimization .
Hazard Class | Category |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Safety protocols recommend using personal protective equipment (PPE) and ensuring adequate ventilation during handling.
Applications in Materials Science
Coordination Chemistry
The aldehyde and hydroxyl groups in hydroxynaphthaldehydes facilitate chelation with metal ions, making them useful in synthesizing luminescent complexes or catalysts. For example, 2-hydroxy-1-naphthaldehyde forms Schiff base ligands with transition metals, applicable in optoelectronic devices .
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